Product packaging for 3-(Prop-1-en-2-yl)phenol(Cat. No.:CAS No. 51985-06-9)

3-(Prop-1-en-2-yl)phenol

Cat. No.: B1626610
CAS No.: 51985-06-9
M. Wt: 134.17 g/mol
InChI Key: REWLXMVGEZMKSG-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)phenol is a phenolic compound featuring an isopropenyl substituent at the meta position. Compounds with the isopropenylphenol structure are of significant interest in organic synthesis and medicinal chemistry research. For instance, the para -isomer, 4-isopropenylphenol, is a known intermediate in the synthesis of larger industrial compounds and can be generated from the high-temperature hydrolysis of bisphenol A . Similarly, derivatives containing the 3-(prop-1-en-2-yl) moiety have been incorporated into complex molecules like β-lactam azetidin-2-ones, which are designed and evaluated for their potent antiproliferative activity against human cancer cell lines, including breast cancer models . These analogs function by inhibiting tubulin polymerization and acting as colchicine-binding site inhibitors, thereby disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . This research highlights the value of the isopropenylphenol scaffold in developing novel antitumor agents and biochemical probes. Researchers utilize this structural motif to explore new chemical spaces and develop compounds with potential therapeutic applications. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B1626610 3-(Prop-1-en-2-yl)phenol CAS No. 51985-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWLXMVGEZMKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543190
Record name 3-(Prop-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51985-06-9
Record name 3-(Prop-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Prop 1 En 2 Yl Phenol

Direct Synthesis Routes to 3-(Prop-1-en-2-yl)phenol

Direct, one-step synthetic routes to this compound are not extensively documented in the scientific literature. The primary and most notable method for its synthesis involves a multi-step process starting from cardanol, a natural phenolic lipid obtained from cashew nut shell liquid (CNSL). This process highlights a green chemistry approach, converting a renewable bio-based resource into valuable chemical intermediates.

Approaches to Structurally Related Vinylphenols

The synthesis of various vinylphenol isomers and their derivatives has been more broadly explored, providing context and potential alternative strategies for accessing compounds like this compound.

A key intermediate that is structurally related to this compound is 3-vinylphenol (B127234). A significant green chemistry approach to synthesizing 3-vinylphenol utilizes cardanol, a renewable resource. semanticscholar.org The synthesis involves a two-step process:

Ethenolysis of Cardanol : Cardanol undergoes ethenolysis to produce 3-(non-8-enyl)phenol. semanticscholar.org This reaction is typically catalyzed by a Grubbs catalyst.

Isomerizing Ethenolysis : The resulting 3-(non-8-enyl)phenol is then subjected to an isomerizing ethenolysis to yield 3-vinylphenol. semanticscholar.org

This method provides a sustainable route to 3-vinylphenol, which is a crucial precursor for the synthesis of various pharmaceutical drugs. semanticscholar.org

The ortho-isomer, 2-(prop-1-en-2-yl)phenol, is another important structurally related vinylphenol. Its synthesis has been established and the compound has been used as a starting material for further chemical transformations. For instance, 2-(prop-1-en-2-yl)phenol has been used to prepare 2-(prop-1-en-2-yl)phenyl triflate. fscj.edu

While a detailed step-by-step protocol is not provided in the immediate literature, the synthesis of such a compound can be envisioned through several standard organic chemistry reactions. One plausible route is the Wittig reaction, starting from 2-hydroxyacetophenone. semanticscholar.org The Wittig reaction is a widely used method for the synthesis of alkenes from ketones or aldehydes. smolecule.com Another potential method is the Grignard reaction, where a suitable Grignard reagent, such as 2-methoxyphenylmagnesium bromide, could react with a ketone like methyl vinyl ketone, followed by demethylation to yield the target phenol (B47542). masterorganicchemistry.comut.ac.ir

A study on the sensitized photooxidation of ortho-prenyl phenol describes the formation of 2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran, indicating that 2-(prop-1-en-2-yl)phenol can be derived from ortho-prenyl phenol under certain conditions. smolecule.com

Eugenol (B1671780), a well-known phenolic compound, is structurally related to this compound and is commonly found in essential oils. nih.gov Besides its natural extraction, eugenol can also be synthesized in the laboratory. A common synthetic route involves the allylation of guaiacol (B22219). nih.govlibretexts.org

The synthesis of eugenol from guaiacol and allyl chloride can be catalyzed by a novel composite catalyst, THLD, which has been shown to significantly improve the conversion rate of guaiacol and the yield of eugenol. libretexts.org In a patented method, guaiacol and allyl chloride are reacted in the presence of the THLD catalyst and sodium chloride in an aqueous solution of sodium hydroxide (B78521) to produce eugenol with a high yield. libretexts.org

The reaction proceeds through the O-allylation of guaiacol to form guaiacol allyl ether, which then undergoes a Claisen rearrangement to yield o-eugenol (6-allylguaiacol). semanticscholar.org Further processing and purification steps can then be employed to obtain the final eugenol product. libretexts.org

Starting MaterialReagentsProductYieldReference
GuaiacolAllyl chloride, THLD catalyst, NaOH, NaClEugenol88% libretexts.org
GuaiacolAllyl bromide, K2CO3, acetoneGuaiacol allyl ether80-90% semanticscholar.org
Guaiacol allyl etherHeato-Eugenol- semanticscholar.org

Derivatization Strategies for this compound and Analogues

The vinylphenol scaffold is a versatile platform for the synthesis of a wide range of derivatives, including heterocyclic compounds with potential biological activities.

Azetidin-2-ones, also known as β-lactams, are a class of heterocyclic compounds famous for their presence in penicillin and other antibiotics. The synthesis of azetidin-2-one (B1220530) analogues from vinylphenols and related structures has been an area of active research.

One of the most common methods for constructing the azetidin-2-one ring is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. biosynth.com To synthesize azetidin-2-ones with a 3-(prop-1-en-2-yl) substituent, a suitable ketene precursor is required.

A study on the antiproliferative effects of 3-(prop-1-en-2-yl)azetidin-2-ones describes their synthesis via the Staudinger reaction. ut.ac.ir In this work, various imines were reacted with 3,3-dimethylacryloyl chloride in the presence of a base like triethylamine (B128534). The 3,3-dimethylacryloyl chloride serves as a precursor to the corresponding ketene, which then undergoes cycloaddition with the imine to form the desired 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) derivatives. ut.ac.ir

The general scheme for this synthesis is as follows:

Imine Formation : An appropriate aromatic aldehyde is condensed with an aromatic amine to form an imine (Schiff base).

Staudinger Cycloaddition : The imine is then reacted with 3,3-dimethylacryloyl chloride and a base (e.g., triethylamine) to yield the 3-(prop-1-en-2-yl)azetidin-2-one. ut.ac.irgoogle.com

This methodology allows for the creation of a library of novel azetidin-2-one compounds with diverse substitutions on the aromatic rings, which can then be screened for various biological activities. ut.ac.ir

Reactant 1 (Imine)Reactant 2 (Acid Chloride)ProductReaction TypeReference
Various Imines3,3-Dimethylacryloyl chloride3-(Prop-1-en-2-yl)azetidin-2-onesStaudinger Reaction ut.ac.ir
Schiff basesChloroacetyl chloride3-Chloro-azetidin-2-onesCycloaddition rsc.org

Schiff Base Formation and Related Imino-Phenol Compounds

Schiff bases, characterized by the azomethine group (-C=N-), are significant in organic synthesis and medicinal chemistry due to their wide range of biological activities. rsc.org The formation of Schiff bases from this compound typically involves the condensation of an amino-functionalized derivative of the phenol with an aldehyde or ketone.

A notable example is the synthesis of the Schiff base 2-((E)-(3-(prop-1-en-2-yl)phenylimino)methyl)-4-nitrophenol. researchgate.net This compound was synthesized and explored for its ability to act as a colorimetric probe for the detection of Cu²⁺ ions. researchgate.net The synthesis involves the reaction of 3-(prop-1-en-2-yl)aniline (B3381452) with an appropriate salicylaldehyde (B1680747) derivative. The resulting imino-phenol compound exhibits a distinct spectral response in the presence of copper ions, demonstrating a shift in its UV-visible absorption peak due to a ligand-to-metal charge transfer (LMCT) effect. researchgate.net

Further research has demonstrated the synthesis of novel Schiff bases through the condensation of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with various aminophenols. rsc.org This method provides an efficient route to N₂O₂-type Schiff base ligands. For instance, the reaction of a trimethinium salt with an aminophenol in the presence of triethylamine in refluxing ethanol (B145695) yields the corresponding Schiff base. rsc.org These Schiff base ligands are capable of coordinating with various transition metals, forming stable complexes. rsc.orgresearchgate.net The formation of these metal complexes is often indicated by a bathochromic shift in the UV-visible spectrum compared to the free ligand. rsc.org

The general procedure for synthesizing such Schiff base derivatives involves dissolving the trimethinium salt and triethylamine in boiling ethanol, followed by the dropwise addition of the aminophenol dissolved in ethanol. rsc.org The reaction mixture is refluxed for several hours, and upon completion, the product is isolated. rsc.org

Table 1: Examples of Schiff Bases and Related Imino-Phenol Compounds

Compound Name Starting Materials Key Reagents/Conditions Application/Significance Reference
2-((E)-(3-(prop-1-en-2-yl)phenylimino)methyl)-4-nitrophenol 3-(prop-1-en-2-yl)aniline, 4-nitrosalicylaldehyde Condensation Colorimetric probe for Cu²⁺ ions researchgate.net
1-((2-Hydroxyphenyl)amino)-3-(((2-hydroxyphenyl)imino)propen-2-yl)-3,5-dimethylpyridinium perchlorate 1,3-bis(dimethylamino)-trimethinium salt, 2-aminophenol Triethylamine, Ethanol, Reflux N₂O₂-type Schiff base ligand for metal complexation rsc.org
1-((2-Hydroxy-5-methylphenyl)amino)-3-(((2-hydroxy-5-methylphenyl)imino)propen-2-yl)-3,5-dimethylpyridinium perchlorate 1,3-bis(dimethylamino)-trimethinium salt, 2-amino-4-methylphenol Triethylamine, Ethanol, Reflux N₂O₂-type Schiff base ligand for metal complexation rsc.orgresearchgate.net

Introduction of Amino and Other Functional Groups

The introduction of amino groups and other functionalities onto the this compound framework significantly expands its synthetic utility, providing handles for further derivatization and the development of compounds with potential biological activity. ontosight.ai

One direct method to introduce an amino group is through the hydroxyamination of a vinylphenol precursor. For instance, 3-vinylphenol can be converted to 3-(2-amino-1-hydroxyethyl)phenol, also known as norfenefrine, in a high yield using an iron catalyst and O-pivaloylhydroxylammonium triflate. rsc.orgrsc.org While this example starts from 3-vinylphenol, the methodology is relevant for the functionalization of the alkenyl side chain of related phenols. A similar hydroxyamination reaction on 3-(prop-1-en-1-yl)phenol to produce metaraminol (B1676334) resulted in a lower yield, highlighting the influence of the methyl group on the double bond. rsc.orgrsc.org

The phenolic hydroxyl group itself can be used to direct the introduction of other functional groups. For example, the esterification of the phenolic -OH group is a common strategy to modify the properties of the parent molecule. mdpi.com

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and polycyclic systems. This compound and its derivatives can participate in such reactions, leading to diverse and complex molecular scaffolds.

A notable example is the rhodium(III)-catalyzed dearomatizing [3C+2C] annulation of 2-(prop-1-en-2-yl)phenol with alkynes. nih.govacs.org This reaction, when conducted under mild conditions, affords spirocyclic products in high yields and with excellent regioselectivity. nih.govacs.org The reaction involves the cleavage of a terminal C-H bond of the alkenyl group and the dearomatization of the phenol ring. nih.govacs.org Interestingly, at higher temperatures, the spirocyclic products can rearrange to form azulenone derivatives. nih.gov The choice of solvent and temperature is crucial for controlling the chemoselectivity of this transformation. nih.gov

Diels-Alder reactions, a class of [4+2] cycloadditions, have also been employed. For instance, 3-(prop-1-en-2-yl)-1,4-diarylazetidin-2-ones can undergo cycloaddition with maleic anhydride (B1165640) or N-phenylmaleimide in refluxing toluene (B28343) to yield the corresponding adducts. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions provide another avenue for elaborating the structure of this compound derivatives. beilstein-journals.orgnih.gov These reactions involve the addition of a 1,3-dipole to the alkene functionality.

A base-mediated [3+3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has been developed for the synthesis of various tri- and tetra-substituted phenols, demonstrating a versatile annulation strategy. rsc.orgresearchgate.net

Table 2: Cycloaddition and Annulation Reactions

Reaction Type Reactants Catalyst/Conditions Product Type Reference
[3C+2C] Annulation 2-(prop-1-en-2-yl)phenol, 1,2-diphenylethyne [Cp*RhCl₂]₂, Cu(OAc)₂·H₂O, CH₃CN, 40 °C Spirocycle nih.govacs.org
Diels-Alder [4+2] Cycloaddition 3-(prop-1-en-2-yl)-1,4-diarylazetidin-2-one, Maleic anhydride Toluene, Reflux Cycloadduct nih.gov
[3+3] Annulation 1,3-dianionic ketone, 3,3-bis(methylthio)-1-arylprop-2-en-1-one Base-mediated Tri- and tetra-substituted phenols rsc.orgresearchgate.net

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. researchgate.net Common functionalization strategies include etherification and esterification. mdpi.com

For instance, the reaction of a phenol with an alkyl halide in the presence of a base is a standard method for preparing ethers. This approach has been used to anchor phenolic compounds to surfaces. mdpi.com Esterification, typically achieved by reacting the phenol with an acyl chloride or a carboxylic acid anhydride, is another widely used technique. mdpi.com These reactions not only modify the physical and chemical properties of the parent phenol but can also serve as a protecting group strategy in multi-step syntheses.

The nucleophilicity of the phenolic hydroxyl group is influenced by the electronic properties of the substituents on the aromatic ring. acs.org Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups have the opposite effect. This can influence the reaction conditions required for functionalization.

In the context of more complex transformations, the phenolic hydroxyl group can act as an intramolecular nucleophile. For example, in the presence of an electrophilic species, the hydroxyl group can attack an alkene within the same molecule to form cyclic ethers, such as chromans. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound and its derivatives can benefit from the application of these principles.

One approach involves the use of renewable starting materials. For example, cardanol, a phenolic compound found in cashew nut shell liquid, can be transformed into 3-vinylphenol through ethenolysis and isomerizing metathesis. rsc.orgrsc.org The use of greener solvents, such as 2-methyltetrahydrofuran, in these metathesis reactions has been shown to give results comparable to those obtained with more hazardous solvents like dichloromethane. rsc.org

Microwave-assisted synthesis is another green chemistry technique that can be applied. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net For example, the one-pot, solvent-free, microwave-assisted synthesis of 1,5-benzothiazepine (B1259763) derivatives from 2-aminothiophenol (B119425) and substituted prop-2-en-1-ones using zinc acetate (B1210297) as an eco-friendly catalyst has been reported to be highly efficient. researchgate.net

Phase-transfer catalysis (PTC) represents another green approach, as it can eliminate the need for expensive and often hazardous aprotic solvents. researchgate.net PTC reactions are typically fast and can be carried out under mild conditions. researchgate.net

Advanced Reaction Mechanisms and Transformation Pathways

Oxidative Transformations of the Phenolic Moiety

The phenolic hydroxyl group of 3-(Prop-1-en-2-yl)phenol and related alkenylphenols is susceptible to one-electron oxidation, which generates a phenoxy radical. This radical is stabilized by delocalization of the unpaired electron across the aromatic ring and the propenyl side chain. vtt.fi This delocalization allows for various resonance structures, leading to several possible coupling products. vtt.fi Oxidative coupling reactions of phenols can be catalyzed by enzymes like peroxidases and laccases, or by transition metal complexes. vtt.fiwikipedia.org

These reactions can result in the formation of C-C or C-O bonds, leading to dimeric structures known as lignans (B1203133) and neolignans. researchgate.net The regioselectivity of these couplings is influenced by the reaction conditions and the structure of the starting phenol (B47542). vtt.firesearchgate.net For instance, the oxidative coupling of phenols can lead to ortho-ortho, ortho-para, or para-para linked biphenols. nih.gov In some cases, dearomatization of the phenol ring can occur, leading to the formation of spirocyclic dienones. researchgate.netrsc.orgnih.gov This can be achieved using hypervalent iodine reagents. researchgate.net

Oxidative Transformation Reagents/Catalysts Products Key Features
Oxidative CouplingPeroxidases, Laccases, Transition Metals (e.g., V, Fe) vtt.fiwikipedia.orgDimeric Phenolic Compounds (Lignans, Neolignans) researchgate.netForms C-C or C-O bonds; regioselectivity is crucial. vtt.firesearchgate.net
Oxidative DearomatizationHypervalent Iodine Reagents researchgate.netSpirocyclic Dienones researchgate.netInvolves ipso-rearrangement or alkyl shifts. researchgate.net

Reductive Processes of the Propenyl Side Chain

The propenyl side chain of this compound can undergo reduction to yield the corresponding saturated derivative, 3-propylphenol. tandfonline.com This transformation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C). This reaction selectively reduces the carbon-carbon double bond of the propenyl group without affecting the aromatic ring. This method is a common strategy in the synthesis of various alkylphenols.

Reductive Process Catalyst Product
Catalytic HydrogenationPalladium on Carbon (Pd/C) 3-Propylphenol

Electrophilic and Nucleophilic Substitution Reactions

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This group directs incoming electrophiles primarily to the ortho and para positions. byjus.com Common electrophilic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts reactions. byjus.commsu.edu For instance, nitration with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com

Conversely, nucleophilic aromatic substitution (SNAr) on the phenol ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. libretexts.org However, recent studies have shown that phenols can undergo a concerted SNAr reaction, for example, in the reaction with 5-bromo-1,2,3-triazines under basic conditions. acs.org This proceeds without the formation of a traditional Meisenheimer intermediate. acs.orgnih.gov

Substitution Type Reagents Directing Effect of -OH Typical Products
Electrophilic Aromatic SubstitutionHNO₃, Br₂/solvent byjus.comOrtho, Para-directing byjus.comNitrated or Halogenated Phenols byjus.com
Concerted Nucleophilic Aromatic Substitution5-Bromo-1,2,3-triazines, Base acs.orgN/A5-Aryloxy-1,2,3-triazines acs.org

Catalytic Transformations Involving this compound and Related Alkenylphenols

The presence of both a phenolic hydroxyl group and a propenyl side chain makes this compound a versatile substrate for various catalytic transformations, often leading to the formation of complex cyclic structures.

Rhodium(III) catalysts have been effectively used in the dearomatizing annulation of 2-(prop-1-en-2-yl)phenol with alkynes. acs.orgnih.govnih.gov This formal [3C+2C] cycloaddition proceeds under mild, oxidative conditions and involves the cleavage of the terminal C-H bond of the alkenyl group. acs.orgnih.gov The reaction leads to the formation of highly functionalized spirocyclic compounds with excellent regioselectivity. acs.orgbohrium.com The proposed mechanism involves the formation of a rhodacycle intermediate, followed by alkyne insertion and reductive elimination. acs.orgnih.gov

Catalyst System Reactant Product Key Features
[{Cp*RhCl₂}₂], Cu(OAc)₂·H₂O acs.orgAlkynes acs.orgSpirocyclic Enones bohrium.comDearomatizing [3+2] annulation. acs.orgnih.govnih.gov

The propenyl group in alkenylphenols can undergo enantioselective sulfenofunctionalization. nih.govnih.gov This reaction involves the addition of a sulfenyl group and a nucleophile across the double bond. In the case of intramolecular reactions with the phenolic hydroxyl group acting as the nucleophile, this leads to the formation of chiral chroman derivatives. nih.govnih.gov The reaction is often catalyzed by a chiral Lewis base, which activates an electrophilic sulfenylating agent. nih.govacs.org This generates a chiral thiiranium ion intermediate, which is then trapped by the phenol to give the cyclized product with high enantioselectivity. acs.orgchinesechemsoc.org

Catalyst Reagents Product Key Features
Chiral BINAM-based Phosphoramide nih.govacs.orgElectrophilic Sulfenophthalimides nih.govacs.orgEnantioenriched 2,3-disubstituted Benzopyrans and Benzoxepins nih.govacs.orgCatalytic, enantioselective cyclization. nih.govacs.org
Chiral BINAM-derived Sulfide/Phosphoric Acid chinesechemsoc.orgAlkenes, Phenols/Alcohols chinesechemsoc.orgSulfur-containing Benzylic Aryl/Alkyl Ethers chinesechemsoc.orgIntermolecular three-component oxysulfenylation. chinesechemsoc.org

The propenyl side chain of alkenylphenols can be isomerized to shift the position of the double bond. For instance, 2-allylphenol (B1664045) can be isomerized to (Z)-2-propenylphenol using a ruthenium catalyst. acs.org This type of isomerization is valuable for synthesizing specific isomers of alkenylphenols that may be more desirable for subsequent reactions or possess different biological activities. The isomerization of aromatic alkenyl compounds, such as the conversion of eugenol (B1671780) to isoeugenol (B1672232), is a well-established process often catalyzed by alkaline bases or transition metal complexes, including those of ruthenium and osmium. google.comerowid.org

Catalyst Substrate Product
Ru(cod)(cot)/PEt₃ acs.org2-Allylphenol(Z)-2-Propenylphenol acs.org
Alkaline Bases, Ru or Os catalysts google.comerowid.orgAromatic Alkenyl Compounds google.comerowid.orgIsomerized Aromatic Alkenyl Compounds google.comerowid.org

Photochemical Reactions and Photooxidation Mechanisms

The photochemical behavior of this compound, particularly its photooxidation, is primarily understood through studies of structurally analogous compounds, such as ortho-prenyl phenols and other alkenylphenols like isoeugenol. These studies reveal complex reaction pathways heavily influenced by the reaction environment, such as the solvent and the presence of photosensitizers.

The sensitized photooxidation of phenols with an unsaturated side chain, like this compound, can proceed through different mechanisms, primarily involving singlet oxygen (¹O₂). Research on ortho-prenyl phenol demonstrates a significant divergence in reaction pathways based on solvent polarity. researchgate.netnih.govresearchgate.net In aprotic solvents like benzene (B151609), there is a preferential addition of singlet oxygen to the propenyl group. researchgate.netresearchgate.net This is facilitated by hydrogen bonding between the phenolic hydroxyl group and the incoming singlet oxygen, which directs the reaction toward the formation of a dihydrobenzofuran derivative, specifically 2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran, as the major product. researchgate.netnih.govresearchgate.netcuny.edu This pathway effectively outcompetes the standard singlet oxygen 'ene' reaction that typically produces allylic hydroperoxides with trisubstituted alkenes. researchgate.net

Conversely, in protic solvents such as methanol, or on hydrophilic surfaces, the 'ene' reaction pathway becomes more prominent, leading to the formation of allylic hydroperoxides. researchgate.net Furthermore, the system can exhibit characteristics of a mixed photooxidation, where a Type I sensitized photooxidation mechanism can lead to the formation of epoxides. researchgate.netnih.govcuny.edu Studies on related compounds like eugenol have shown that photochemical oxidation can also yield products such as 4-hydroperoxy-2-methoxy-4-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one in the presence of sensitizers like Rose Bengal. kau.edu.sa

Under UV irradiation, related phenolic compounds can undergo various transformations. For instance, isoeugenol can undergo conformer-selective E/Z geometric isomerizations when irradiated with specific UV wavelengths. ebi.ac.uk The photochemical reactions are often initiated by photosensitizers, such as methylene (B1212753) blue, which utilize visible light to generate reactive oxygen species through both single electron transfer (SET) and energy transfer (EnT) pathways. researchgate.net

Table 1: Summary of Potential Photooxidation Pathways for this compound (Inferred from Analogs)

Reaction PathwayReactants/ConditionsMajor Product(s)Mechanism NotesSource(s)
Cyclization ¹O₂, Aprotic Solvent (e.g., Benzene), PhotosensitizerDihydrobenzofuran derivativesFavored due to intramolecular H-bonding guiding ¹O₂ addition to the prenyl site. Diverges from the typical 'ene' reaction. researchgate.netnih.govresearchgate.net
'Ene' Reaction ¹O₂, Protic Solvent (e.g., Methanol), PhotosensitizerAllylic HydroperoxidesThe standard pathway for ¹O₂ with alkenes, becomes significant when H-bonding with the solvent competes with intramolecular H-bonding. researchgate.net
Epoxidation Photosensitizer, ¹O₂Epoxide of the propenyl side chainOccurs as part of a mixed photooxidation system via a Type I mechanism. researchgate.netnih.govcuny.edu
Dimerization Light-induced oxidation (e.g., peroxide-mediated)Dimeric lignan (B3055560) derivativesProceeds via oxidative coupling of phenoxy radical intermediates. researchgate.net

Thermochemical Decomposition Pathways

Homolytic Cleavage of the O-H Bond: This is a common pathway for phenols, resulting in the formation of a stable phenoxy radical and a hydrogen atom. The bond dissociation enthalpy for the O-H bond in a simple phenol is approximately 87.6 kcal/mol. researchgate.net

Side-Chain Fission: Cleavage of the C-C bond between the aromatic ring and the propenyl group would yield a phenyl radical and a propenyl radical.

Methyl Group C-H Bond Fission: Loss of a hydrogen atom from the methyl group on the side chain would produce a resonantly stabilized benzylic-type radical. In related, more complex molecules, the cleavage of a C-CH₃ bond is identified as a low-energy pathway. acs.org

Following these initial steps, a cascade of secondary reactions, including hydrogen abstraction, radical recombination, and fragmentation, would occur. Pyrolysis of various biomass and polymers, which often contain phenolic substructures, typically yields simpler, stable products like phenol, cresols, and other aromatic hydrocarbons. researchgate.netresearchgate.netmdpi.com Therefore, it is expected that the high-temperature decomposition of this compound would ultimately lead to a mixture of smaller aromatic compounds and hydrocarbon gases. Under conditions of confinement, thermal decomposition also carries a risk of explosion and can generate carbon oxides. synquestlabs.com

Table 2: Plausible Thermochemical Decomposition Pathways for this compound

PathwayDescriptionKey IntermediatesPotential Final ProductsSource(s)
Phenoxy Radical Formation Fission of the phenolic O-H bond.3-(prop-1-en-2-yl)phenoxy radicalFurther recombination/fragmentation products acs.orgresearchgate.net
Side-Chain C-H Cleavage Loss of a hydrogen atom from the methyl group of the side chain.Resonantly stabilized radicalIsomerized products, simpler hydrocarbons acs.org
Ring-Side Chain Cleavage Fission of the bond connecting the propenyl group to the benzene ring.Phenyl radical, propenyl radicalBenzene, propene, simpler phenols acs.orgresearchgate.net
Complete Fragmentation Secondary decomposition at very high temperatures.Various small radical speciesPhenol, cresols, methane, carbon oxides, various hydrocarbons researchgate.netmdpi.comsynquestlabs.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By mapping the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 3-(Prop-1-en-2-yl)phenol, distinct signals corresponding to each type of proton are expected. The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern in the range of approximately 6.7 to 7.2 ppm. The two vinylic protons of the prop-1-en-2-yl group (=CH₂) are expected to appear as two separate singlets or narrow multiplets around 5.1 and 5.4 ppm. The methyl protons (-CH₃) attached to the double bond would resonate as a singlet further upfield, typically around 2.1 ppm.

For comparison, in a related compound, 3-(prop-1-en-2-yl)azetidin-2-one (B14392877), the isopropenyl methyl protons show a signal at δ 1.88 ppm, and the geminal vinyl protons appear as broad singlets at δ 5.02 and 5.07 ppm nih.gov. This provides a strong basis for predicting the shifts in the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (-CH₃)~2.1Singlet
Vinylic (=CH₂)~5.1, ~5.4Singlet, Singlet
Aromatic (Ar-H)~6.7 - 7.2Multiplet
Phenolic (-OH)VariableBroad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are anticipated. The carbon attached to the hydroxyl group (C-OH) is expected to resonate downfield, around 155 ppm. The other aromatic carbons would appear in the 115-140 ppm region. The quaternary carbon of the isopropenyl group (C=) would be found near 143 ppm, while the methylene (B1212753) carbon (=CH₂) would be around 113 ppm. The methyl carbon (-CH₃) would give a signal in the upfield region, around 22 ppm.

Experimental data for the isomeric p-isopropenylphenol shows signals at 155.1 ppm (C-OH), 141.0 ppm (quaternary vinyl C), 128.0 ppm (aromatic CH), 115.8 ppm (aromatic CH), 112.5 ppm (=CH₂), and 21.6 ppm (-CH₃) nih.gov. Similarly, the saturated analogue, 3-isopropylphenol (B134271), exhibits aromatic signals between 112 and 156 ppm, with the isopropyl methyl carbons appearing at 24.1 ppm nih.govchemicalbook.com. These values from closely related structures support the predicted chemical shifts for this compound.

Table 2: Predicted and Analogue ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentPredicted Shift (this compound)Experimental Shift (p-Isopropenylphenol) nih.govExperimental Shift (3-Isopropylphenol) nih.govchemicalbook.com
Phenolic C-OH~155.6155.1155.5
Aromatic C-CH~149.3-149.4
Vinylic C=~143.0141.0-
Aromatic CH~113 - 129128.0, 115.8112.9, 116.7, 129.5
Vinylic =CH₂~113.0112.5-
Methyl -CH₃~22.021.624.1

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₉H₁₀O), the exact molecular weight is 134.0732 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 134. A prominent fragment would likely result from the loss of a methyl radical (•CH₃) to form a stable benzylic cation, giving a peak at m/z 119 (M-15). This is a characteristic fragmentation for compounds containing an isopropenyl group. Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring.

The mass spectrum of the isomeric p-isopropenylphenol confirms this pattern, showing a strong molecular ion peak at m/z 134 and a base peak at m/z 119, corresponding to the loss of a methyl group nih.gov. The mass spectrum of 2,6-dibromo-4-isopropenylphenol also shows that the loss of a methyl radical is a dominant degradation pathway researchgate.net.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueIon StructureDescription
134[C₉H₁₀O]⁺Molecular Ion (M⁺)
119[M - CH₃]⁺Loss of a methyl radical
91[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The stretching vibration of the vinyl C=C bond should be visible around 1650 cm⁻¹, while the aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range. A strong band corresponding to the C-O stretching of the phenol (B47542) is expected around 1230-1260 cm⁻¹.

The IR spectrum for the related compound p-isopropenylphenol shows characteristic peaks that align with these predictions nih.gov. Likewise, the IR spectrum of 3-isopropylphenol displays a strong, broad O-H stretch and characteristic aromatic and alkyl absorptions chemicalbook.com.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. Strong Raman signals are expected for the aromatic ring breathing modes and the C=C stretching of the isopropenyl group. Studies on various phenolic compounds show characteristic aromatic ring vibrations in the 415-650 cm⁻¹ and 1290-1000 cm⁻¹ regions, which would also be anticipated for this compound uliege.be.

Table 4: Key Expected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
O-H Stretch (Phenol)3200-3600 (Broad)Weak
Aromatic C-H Stretch~3030-3100Strong
Vinylic C=C Stretch~1650Strong
Aromatic C=C Stretch1450-1600Strong
C-O Stretch (Phenol)~1230-1260Medium
Aromatic Ring Deformation690-900Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths provide information about the electronic structure, particularly the extent of conjugation.

Phenolic compounds exhibit characteristic UV absorption bands arising from π→π* transitions within the benzene ring. For phenol itself, primary bands appear around 210 nm and secondary bands (B-bands) are seen around 270 nm. The presence of the conjugated isopropenyl group on the ring in this compound is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and increase their intensity.

Studies on p-isopropenylphenol show distinct UV absorption maxima researchgate.net. Research on 2-isopropylphenol (B134262) demonstrates absorption spectra with an isosbestic point, indicating equilibrium between species sctunisie.org. The position of the substituent (meta in this case) influences the electronic transitions; compared to its para-substituted isomer, this compound might show slight differences in its λ_max values due to the altered conjugation pathway. The expected transitions are π→π* associated with the aromatic system and the vinyl group.

Table 5: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected λ_max (nm)Chromophore
π→π~215-225Benzene Ring & Vinyl Group
π→π (B-band)~275-285Benzene Ring (Benzenoid)

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Currently, there is no published single-crystal X-ray structure for this compound in the crystallographic databases. This is likely because the compound is an oil or low-melting solid at room temperature, making the growth of suitable single crystals for diffraction challenging.

However, the utility of XRD can be illustrated by examining the crystal structures of related compounds. For instance, the structure of 3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol reveals how the phenolic hydroxyl groups participate in O-H···O hydrogen bonding to form two-dimensional arrays in the crystal lattice researchgate.net. Similarly, crystal structures of various β-lactams containing the 3-(prop-1-en-2-yl) moiety have been resolved, confirming their stereochemistry and revealing key intramolecular and intermolecular interactions nih.gov. A crystallographic study of a dimer derived from eugenol (B1671780), which contains a prop-2-en-1-yl group, shows how C-H···π interactions contribute to the crystal packing iucr.org. If this compound were to be crystallized, XRD analysis would precisely define the planarity of the phenyl and vinyl groups, the conformation of the molecule, and the nature of the hydrogen-bonding network established by the phenolic hydroxyl group.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD)

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by chiral molecules. These methods are invaluable for determining the absolute configuration and conformation of chiral compounds in solution.

A fundamental prerequisite for a molecule to exhibit a CD or ECD spectrum is the presence of chirality, meaning it must be non-superimposable on its mirror image. The compound in focus, this compound, is an achiral molecule. It possesses a plane of symmetry that runs through the phenol ring and the prop-1-en-2-yl group. Due to this lack of chirality, this compound does not produce a circular dichroism signal.

Consequently, there are no experimental or theoretical research findings, and thus no data tables, on the CD or ECD spectra of this compound itself. Any investigation into the chiroptical properties would necessitate the introduction of a chiral center, for instance, through substitution on the phenolic ring or the propyl group, to create a chiral derivative. Studies on related but structurally distinct chiral phenolic compounds have utilized ECD to establish their stereochemistry, but such data is not applicable to the achiral this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 3-(Prop-1-en-2-yl)phenol, these calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G or 6-31G(d,p), which provides a reliable description of the molecule's properties. researchgate.netmalayajournal.org

Geometric Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. nih.gov For this compound, this process involves adjusting bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible. The optimized structure provides crucial data on the molecule's spatial arrangement.

Vibrational Frequency Analysis: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govijaemr.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond, the bending of C-H bonds, or the breathing of the aromatic ring. ijaemr.com For instance, the characteristic O-H stretching vibration in phenols is typically observed in a specific region of the IR spectrum. ijaemr.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretch3650 - 3580Stretching of the hydroxyl bond.
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the phenyl ring.
C=C Stretch (Aromatic)1600 - 1450Stretching of the carbon-carbon double bonds within the phenyl ring.
C=C Stretch (Vinyl)1680 - 1620Stretching of the carbon-carbon double bond in the prop-1-en-2-yl group.
C-O Stretch1260 - 1180Stretching of the carbon-oxygen bond of the phenol (B47542) group.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. malayajournal.orgyoutube.com

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the regions most susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. malayajournal.org

LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. Its location highlights the regions most likely to accept electrons in a nucleophilic attack. The LUMO is typically distributed over the π-system of the aromatic and vinyl groups. malayajournal.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies.
ParameterTypical Energy Value (eV)Significance
E(HOMO)-5.0 to -6.0Energy of the highest occupied molecular orbital; indicates electron-donating ability.
E(LUMO)-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
Energy Gap (ΔE)~4.0Difference between LUMO and HOMO energies; relates to chemical stability and reactivity. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most favorable sites for electrophilic attack. researchgate.netresearchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential. These are favorable sites for nucleophilic attack. researchgate.netresearchgate.net

Green/Yellow: Represents regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a likely site for hydrogen bonding interactions. mdpi.com The π-rich areas of the aromatic ring would also show negative potential. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized Lewis-like structures (bonds, lone pairs, and antibonds). wisc.edu This analysis is used to investigate intramolecular interactions, charge transfer, and hyperconjugation. researchgate.netresearchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of electron delocalization. For this compound, significant interactions would be expected between the lone pair orbitals (donor) of the hydroxyl oxygen and the antibonding π* orbitals (acceptor) of the aromatic ring, which contributes to the stability of the molecule.

Table 3: Key NBO Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOInteraction TypeSignificance
LP(O)π(C-C) of Phenyl Ringn → πElectron delocalization from oxygen to the ring, enhancing stability.
π(C=C) of Phenyl Ringπ(C=C) of Vinyl Groupπ → πConjugation between the aromatic ring and the prop-1-en-2-yl substituent.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. uni-muenchen.de It partitions the total electron population among the different atoms based on the molecular orbitals. Although it has known limitations, such as strong dependence on the basis set used, it provides a qualitative understanding of the charge distribution. uni-muenchen.dechemrxiv.org

In this compound, the Mulliken charge distribution is expected to show a significant negative charge on the highly electronegative oxygen atom. Carbon atoms bonded to this oxygen will carry a partial positive charge. The hydrogen atoms, particularly the one in the hydroxyl group, will also be positively charged.

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms.
AtomPredicted Mulliken Charge (a.u.)
Oxygen (in OH)Highly Negative
Hydrogen (in OH)Highly Positive
Carbon (bonded to OH)Positive
Other Aromatic CarbonsSlightly Negative or Positive
Vinyl Group CarbonsSlightly Negative

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution.

η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

S = 1 / (2η)

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

ω = χ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. mdpi.com

Table 5: Calculated Global Chemical Reactivity Descriptors (Illustrative Values).
DescriptorFormulaSignificance
Ionization Potential (I)-E(HOMO)Energy required to remove an electron.
Electron Affinity (A)-E(LUMO)Energy released when an electron is added.
Electronegativity (χ)(I + A) / 2Electron-attracting tendency.
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer.
Chemical Softness (S)1 / (2η)Propensity for charge transfer.
Electrophilicity Index (ω)χ² / (2η)Global electrophilic nature.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical characteristics and reactivity. These descriptors are fundamental to developing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or other properties. frontiersin.org For this compound, these descriptors help in understanding its behavior at a molecular level.

Key quantum chemical descriptors are often calculated using Density Functional Theory (DFT). rasayanjournal.co.in These include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive. ijaemr.comnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). hakon-art.com These parameters provide a quantitative measure of the molecule's stability and reactivity. rasayanjournal.co.in For instance, a molecule with high chemical hardness and a large HOMO-LUMO gap is generally less reactive. researchgate.net

DescriptorDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndicates chemical reactivity and stability wikipedia.org
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / ηReciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)μ2 / 2η (where μ is the chemical potential, -χ)Measure of electrophilic character

The development of QSAR models for phenolic compounds often utilizes these descriptors to predict biological activities such as antioxidant or antibacterial effects. frontiersin.org By establishing a mathematical relationship between these calculated descriptors and experimentally determined activities for a series of related phenols, the activity of new or untested compounds like this compound can be predicted.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide valuable insights into its conformational flexibility, interactions with solvent molecules, and its behavior in complex biological environments.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often filled with a solvent such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the dynamic behavior of the molecule.

MD simulations can be particularly useful for:

Solvation Analysis: Understanding how this compound interacts with surrounding water molecules, including the formation and dynamics of hydrogen bonds involving the phenolic hydroxyl group.

Conformational Analysis: Exploring the different spatial arrangements (conformations) that the molecule can adopt due to the rotation of the prop-1-en-2-yl group relative to the phenol ring.

Interaction with Biomolecules: Simulating the interaction of this compound with proteins or membranes to understand the molecular basis of its potential biological activity. For example, simulations of phenolic resins, which are polymers of phenol, have been used to study their thermal and mechanical properties. nih.govresearchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. researchgate.net

For this compound, molecular docking can be used to screen for potential protein targets and to hypothesize its mechanism of action. The process involves:

Preparation of Ligand and Receptor: Obtaining the 3D structure of this compound and the target protein (often from a database like the Protein Data Bank).

Docking Simulation: Using a docking program to explore various binding poses of the ligand in the active site of the protein.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed.

A study on the structurally similar compound, 3-isopropylphenol (B134271), used molecular docking to investigate its interaction with core target proteins related to nerve injury, identifying stable binding within the active site. mdpi.com Similarly, docking studies on other phenolic compounds have been performed against various enzymes like tyrosinase and human pancreatic α-amylase to understand their inhibitory potential. mdpi.comnih.gov These studies often reveal that the phenolic hydroxyl group plays a key role in forming hydrogen bonds with amino acid residues in the protein's active site.

ComponentDescriptionExample Interaction
LigandThe small molecule being docked (e.g., this compound)-
ReceptorThe macromolecule, typically a protein, to which the ligand bindsEnzymes, receptors
Binding SiteThe specific region on the receptor where the ligand bindsActive site of an enzyme
Binding AffinityThe strength of the interaction, often expressed as binding energy (kcal/mol)Lower binding energy indicates stronger binding
Key InteractionsThe specific non-covalent interactions that stabilize the complexHydrogen bonds, hydrophobic interactions, van der Waals forces

Non-Linear Optical (NLO) Properties Characterization

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. rochester.edu Organic molecules with delocalized π-electron systems are often good candidates for NLO materials. nih.govresearchgate.net

The NLO properties of a molecule are characterized by its hyperpolarizabilities. While the linear polarizability (α) describes the linear response of the electron cloud to an electric field, the first (β) and second (γ) hyperpolarizabilities describe the second- and third-order NLO responses, respectively. mdpi.com These properties can be calculated using quantum chemical methods.

For this compound, the presence of the aromatic ring and the vinyl group creates a π-conjugated system. The electron-donating hydroxyl group can further enhance the NLO response. Theoretical calculations would involve:

Geometry Optimization: Obtaining the most stable molecular structure.

Property Calculation: Applying an external electric field in the quantum chemical calculations to determine the induced dipole moment and, from that, the polarizability and hyperpolarizabilities.

While specific experimental or theoretical NLO data for this compound are not widely reported, studies on other phenol derivatives and organic compounds show that modification of the molecular structure by adding electron-donating or -accepting groups can significantly tune the NLO properties. nih.gov The development of new organic NLO materials is an active area of research with applications in optoelectronics and photonics. upatras.gr

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. crystalexplorer.netmdpi.com It partitions the crystal space into regions associated with each molecule, and the resulting surface provides a unique picture of the molecule's environment within the crystal.

For this compound, a Hirshfeld surface analysis would be performed on its crystal structure (if available). Various properties can be mapped onto this surface, including:

dnorm: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

Shape Index and Curvedness: These properties describe the shape of the surface and can help identify π-π stacking interactions, which are common in aromatic compounds.

The analysis also generates a 2D "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface (di and de). This plot provides a quantitative summary of the different types of intermolecular contacts. For a phenolic compound, one would expect to see distinct features in the fingerprint plot corresponding to:

O···H/H···O contacts: Representing hydrogen bonds involving the hydroxyl group.

C···H/H···C contacts: Arising from interactions between the aromatic and vinyl hydrogens and neighboring carbon atoms.

H···H contacts: Typically the most abundant type of contact, representing van der Waals forces.

C···C contacts: Indicative of π-π stacking interactions between aromatic rings.

Studies on other substituted phenols and related compounds demonstrate the utility of Hirshfeld surface analysis in providing a detailed understanding of the packing forces that govern the crystal structure. mq.edu.aunih.govresearchgate.net


Biomimetic Synthesis and Natural Product Relevance

Mimicry of Enzymatic Transformations in Synthetic Pathways

Biomimetic synthesis aims to replicate the transformations carried out by enzymes in a laboratory setting. wikipedia.org For phenolic compounds, this often involves mimicking oxidative coupling and cyclization reactions that are fundamental to many biosynthetic pathways.

Synthetic chemists have developed methods that parallel enzymatic processes to achieve specific transformations. For instance, the oxidative coupling of phenols is a key step in the biosynthesis of many natural products. In the laboratory, this can be mimicked by chemo-enzymatic strategies, such as the use of laccase enzymes to catalyze the oxidative dimerization of (E)-4-styrylphenols, leading to the formation of 2,3-diaryl-trans-2,3-dihydrobenzofuran scaffolds. researchgate.net

Another powerful biomimetic tool is photocatalysis, which can replicate the single-electron oxidation steps often found in enzymatic cycles. Visible-light-activated photocatalysis enables the oxidative [3+2] cycloaddition of phenols and alkenes, providing a modular synthesis for a large family of dihydrobenzofuran natural products. nih.govnih.gov This method often employs a photocatalyst and a mild terminal oxidant, mimicking the controlled oxidative environment of an enzyme's active site. nih.gov

A compelling example of mimicking enzymatic substrate control is the sensitized photooxidation of ortho-prenyl phenol (B47542), a structural isomer of 3-(prop-1-en-2-yl)phenol. In this reaction, intramolecular hydrogen bonding between the phenolic hydroxyl group and the prenyl side chain is proposed to direct the addition of singlet oxygen. researchgate.netnih.gov This preferential interaction steers the reaction towards the formation of a dihydrobenzofuran, deliberately avoiding the "ene" reaction that is typically observed with similar alkenes. researchgate.net This type of intramolecular guidance is a hallmark of enzymatic catalysis, where the specific conformation of a substrate within the active site dictates the reaction's outcome.

Furthermore, multi-step chemo-enzymatic cascades have been designed to mimic entire biosynthetic sequences. One such pathway involves a chemical Wacker oxidation to convert phenylpropenes into phenylacetones, followed by a sequence of enzymatic steps including Baeyer–Villiger oxidation, ester hydrolysis, and alcohol oxidation to yield valuable aldehydes. rsc.org

Role in Natural Product Biosynthesis Hypotheses

Biomimetic syntheses are frequently employed to test a "biogenetic hypothesis," which is a proposed pathway for the formation of a natural product in a living organism. wikipedia.org The structure of this compound, featuring a simple phenol linked to a three-carbon fragment, positions it as a potential building block or intermediate in various biosynthetic schemes.

The biogenic origin of the 2,3-dihydrobenzofuran (B1216630) core, a common motif in many neolignans and other bioactive molecules, is widely believed to involve an oxidative phenol-alkene cycloaddition. nih.gov Synthetic methods that achieve this transformation under mild, biomimetic conditions lend support to this hypothesis. nih.govnih.gov

Studies on fungal metabolites provide further clues. The fungus Eutypa lata produces acetylenic phenols like eutypine (B45249). It has been observed that eutypine can cyclize in the presence of acid to form 2-(prop-1-en-2-yl)benzofuran-5-carboxylic acid, a more phytotoxic compound. mdpi.com This transformation supports the hypothesis that relatively simple phenolic precursors can undergo cyclization in nature to form more complex and biologically active heterocyclic products.

Dihydrobenzofuran Synthesis via Photooxidation of Related Phenols

The synthesis of the dihydrobenzofuran ring system, a core structure in numerous natural products, can be efficiently achieved through the photooxidation of phenols, a process that mimics natural oxidative cyclizations. researchgate.netfrontiersin.org

Visible-light photocatalysis has emerged as a robust strategy for executing oxidative [3+2] cycloadditions between a wide array of phenols and alkenes. nih.gov These reactions can be catalyzed by transition metal complexes or heterogeneous catalysts like TiO₂, using environmentally benign terminal oxidants such as air or ammonium (B1175870) persulfate. nih.govrsc.org The process is highly modular, allowing for the assembly of diverse dihydrobenzofuran products. nih.gov

A particularly insightful biomimetic example is the sensitized photooxidation of ortho-prenyl phenol to yield a dihydrobenzofuran. researchgate.netnih.gov Research has shown that the reaction environment and specific molecular interactions are critical for directing the reaction's outcome, mimicking the specificity of enzymatic catalysis.

FindingDescriptionSource(s)
Solvent Effect Aprotic solvents, such as benzene (B151609), favor the formation of the dihydrobenzofuran product. The rate constant for the reaction with singlet oxygen was ~10-fold higher in benzene compared to methanol. researchgate.netnih.gov
Proposed Mechanism Intramolecular hydrogen bonding between the phenol's hydroxyl group and the prenyl side chain facilitates the preferential addition of singlet oxygen (¹O₂) to the prenyl group. researchgate.net
Reaction Selectivity This hydrogen bonding directs the reaction away from the typical singlet oxygen "ene" reaction, which would form an allylic hydroperoxide, and instead promotes the cyclization to form the dihydrobenzofuran ring. researchgate.net
Product The major product formed is 2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran, a structural motif commonly found in natural products. researchgate.netnih.gov

This photooxidative cyclization demonstrates a sophisticated level of chemical control, providing a synthetic route to a key heterocyclic scaffold that is directly inspired by proposed natural biosynthetic pathways.

Involvement in Meroterpenoid Synthesis

Meroterpenoids are a class of natural products derived from mixed biosynthetic pathways, typically combining a terpenoid precursor with a polyketide or, in many cases, a phenolic moiety. nih.gov The structure of this compound can be viewed as a simple representation of this theme, combining a phenol with a fragment derived from the C5 isoprene (B109036) unit. Biomimetic syntheses of complex meroterpenoids often rely on the strategic coupling of phenolic and terpenoid building blocks.

The total synthesis of the austalide family of meroterpenoids provides a clear example of this strategy. These syntheses can involve the creation of a β-resorcylate (a dihydroxybenzoic acid derivative) through the aromatization of a polyketide precursor, which is then coupled with a terpene-derived chain. acs.orgresearchgate.net Key steps in these syntheses include diastereoselective cyclizations induced by reagents like phenylselenonium ion, which forge the complex, fused ring systems by connecting the phenolic and terpene portions of the molecule. acs.orgresearchgate.net

Similarly, the biomimetic synthesis of hyperjapones, another class of meroterpenoids, begins with the simple phenol phloroglucinol. researchgate.net This phenolic core is reacted with sesquiterpenes like α-humulene or caryophyllene (B1175711) in a hetero-Diels–Alder reaction, mimicking a plausible biosynthetic cyclization to construct the final complex natural product. researchgate.net

These synthetic endeavors underscore the role of phenolic compounds as crucial starting points or intermediates in the generation of intricate meroterpenoid architectures.

Synthesis TargetPhenolic PrecursorTerpene Component/PrecursorKey Biomimetic ReactionSource(s)
Austalides β-ResorcylateFarnesol-derived epoxidePhenylselenonium ion-induced 6-exo-trig cyclization of the phenol onto the terpene chain. acs.orgresearchgate.net
Hyperjapones Phloroglucinolα-Humulene, CaryophylleneIn-situ formation of a quinone methide from the phenol, followed by a hetero-Diels-Alder reaction with the terpene. researchgate.net
Berkeleyone A Substituted PhenolGeraniol-derived fragmentClaisen rearrangement to form a C-prenylated phenol, followed by oxidative cyclization. jst.go.jp

Advanced Applications and Potential Research Horizons

Development as Chemical Probes and Sensors

Chemical probes are essential tools for understanding complex biological processes and monitoring environmental contaminants. google.com The 3-(prop-1-en-2-yl)phenol scaffold is a suitable starting point for creating such probes, particularly for the detection of metal ions.

Derivatives of this compound have been successfully synthesized to act as selective sensors for metal ions. A notable example is the development of a Schiff-base colorimetric probe, 2-((E)-(3-(prop-1-en-2-yl)phenylimino)methyl)-4-nitrophenol, for the detection of copper (II) ions (Cu²⁺). researchgate.net

This sensor demonstrates high selectivity for Cu²⁺ ions in a methanol-water solvent system. researchgate.net Upon the addition of Cu²⁺, the sensor solution undergoes a distinct color change from pale yellow to orange, which is visible to the naked eye. researchgate.net This change is accompanied by a spectral shift to a longer wavelength (405 nm), a phenomenon attributed to a ligand-to-metal charge transfer (LMCT) effect. researchgate.net The interaction involves the deprotonation of the sensor's hydroxyl (-OH) group and the formation of a covalent bond with the copper ion. researchgate.net The probe exhibits a strong binding affinity for Cu²⁺ and a low limit of detection, making it an effective candidate for on-site monitoring. researchgate.net

Table 1: Performance of a this compound-Based Cu²⁺ Sensor

FeatureDescriptionReference
Sensor 2-((E)-(3-(prop-1-en-2-yl)phenylimino)methyl)-4-nitrophenol researchgate.net
Analyte Copper (II) ion (Cu²⁺) researchgate.net
Detection Method Colorimetric and UV-visible spectroscopy researchgate.net
Mechanism Ligand-to-Metal Charge Transfer (LMCT) researchgate.net
Visual Change Pale yellow to orange researchgate.net
Association Constant (Kₐ) 175,000 M⁻¹ researchgate.net
Limit of Detection (LOD) 179 nM researchgate.net

Materials Science Applications

The reactivity of the isopropenyl group makes this compound a valuable monomer for creating polymers with specific properties for advanced materials applications, including photolithography and electronics.

In the fabrication of microelectronics, photoresists are critical materials used to transfer patterns onto substrates. Polymers used in these formulations must possess specific characteristics, such as thermal stability, controlled solubility, and etch resistance. google.com The compound this compound, also referred to as m-isopropenylphenol, is identified as a radical-polymerizable monomer suitable for creating alkali-soluble resins for photoresist compositions. researchgate.netcatsyn.com

Specifically, it can be incorporated into copolymers for both negative and positive photoresists. researchgate.netcatsyn.com For negative photoresists, resins containing isopropenylphenol can be formulated with a cross-linking agent and a photo-acid generator. researchgate.net For positive resists, it is listed as a potential vinyl monomer, with its para-isomer (4-isopropenylphenol) being particularly preferred in some formulations. catsyn.comresearchgate.net The inclusion of the isopropenylphenol unit helps to impart the necessary alkali solubility required for the development step in the lithographic process. researchgate.net

Organic Light Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, each performing a specific function such as charge injection, charge transport, and light emission. researchgate.net The performance of these devices relies heavily on the electronic properties of the organic compounds used. rsc.org Biphenyl derivatives and other complex phenolic structures are significant intermediates and building blocks for these materials. rsc.orggoogle.com

While this compound itself is not typically used as a final OLED material, its structure serves as a valuable precursor. The phenol (B47542) and phenyl groups are common moieties in more complex molecules designed for OLED applications, such as host materials for phosphorescent emitters or as fluorescent emitters themselves. researchgate.netgoogle.com For instance, pyrazoline derivatives incorporating phenolic groups have been investigated for their excellent luminescent properties and use in blue OLEDs. researchgate.net The isopropenyl group on the phenol offers a reactive site for polymerization or for further chemical modification to build the larger, conjugated systems required for efficient charge transport and emission in OLEDs.

Structure-Activity Relationship Studies in Chemical Biology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for designing molecules with improved potency and selectivity. These studies involve systematically modifying a lead compound's structure to understand how each part contributes to its biological activity. epa.gov The this compound scaffold has been utilized in such studies to develop new therapeutic agents.

A notable example is the design of a novel synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is implicated in rheumatoid arthritis. Researchers synthesized MMPP as a derivative of a known anti-inflammatory compound and showed that it strongly inhibited pro-inflammatory responses in both murine macrophages and human synoviocytes from patients with the disease. The study demonstrated that MMPP exhibited potent anti-arthritic activity in a mouse model, suggesting its potential for treating rheumatoid arthritis. Such research highlights how the core phenolic structure can be modified to create potent and specific inhibitors for disease-relevant targets.

Role as Precursors or Intermediates in Fine Chemical Synthesis

In fine chemical synthesis, this compound and structurally related compounds serve as versatile intermediates for producing high-value molecules, including pharmaceuticals and specialty polymers. The presence of both a hydroxyl group and a reactive double bond allows for sequential or selective chemical transformations.

Research has shown that related phenolic compounds like 3-vinylphenol (B127234) and 3-(prop-1-en-1-yl)phenol, which share the key structural motifs, are valuable intermediates. For example, 3-vinylphenol can be converted into the sympathomimetic drug Norfenefrine, while 3-(prop-1-en-1-yl)phenol can be used to synthesize Metaraminol (B1676334), a drug used to treat hypotension. The para-isomer, 4-isopropenylphenol (B43103), is known as an intermediate in the synthesis of monomers for polycarbonates and epoxy resins. These examples underscore the utility of the isopropenylphenol skeleton as a key building block in the synthesis of a diverse range of functional molecules.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Prop-1-en-2-yl)phenol?

The Claisen-Schmidt condensation is a key method for synthesizing phenolic derivatives like this compound. This involves reacting para-hydroxyacetophenone with substituted aldehydes under basic conditions (e.g., NaOH in ethanol) at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified via column chromatography. Structural validation is achieved through NMR, IR, and mass spectrometry .

Q. How is this compound characterized spectroscopically?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C-APT) is critical for confirming the compound’s structure, particularly the propenyl group’s geometry (E/Z isomerism). Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like phenolic -OH (~3200 cm⁻¹) and vinyl C=C bonds (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation .

Q. What safety precautions are necessary when handling this compound?

Safety Data Sheets (SDS) indicate hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers should use personal protective equipment (PPE), conduct reactions in fume hoods, and implement emergency protocols (e.g., eye rinsing, medical consultation) for accidental exposure .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction with SHELXL refinement resolves molecular geometry and packing. For accurate refinement, high-resolution data (e.g., Cu-Kα radiation) and robust parameterization (e.g., anisotropic displacement parameters) are used. Twinning or disorder in crystals requires specialized SHELXL commands like TWIN and PART .

Advanced Research Questions

Q. How can catalytic hydrogenation of this compound be optimized for selectivity?

Hydrogenation of the propenyl group to propyl requires careful catalyst selection. Lindlar catalyst (Pd/CaCO₃ with quinoline) may retain the phenol ring, while ligand-modified Pd nanoparticles in continuous-flow systems enhance selectivity and reduce over-hydrogenation. Reaction conditions (H₂ pressure, solvent polarity) must be tailored to avoid side reactions like ring hydrogenation .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR data between synthetic batches may arise from stereoisomerism or impurities. Advanced techniques like 2D NMR (COSY, NOESY) clarify spatial arrangements, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Computational validation (DFT calculations) of spectral profiles can further resolve ambiguities .

Q. How are allylic rearrangements in this compound derivatives analyzed mechanistically?

Ruthenium-catalyzed reactions or acid-mediated rearrangements are studied via kinetic isotope effects (KIEs) and deuterium labeling. For example, ¹H NMR tracking of deuterated intermediates reveals migration pathways (e.g., 1,2-shifts). Density functional theory (DFT) simulations model transition states to predict regioselectivity .

Q. What challenges arise in refining twinned crystals of this compound derivatives using SHELXL?

Twinned crystals (e.g., rotational or inversion twins) require defining twin laws (e.g., BASF parameter) and partitioning intensity contributions. SHELXL’s TWIN command with HKLF 5 data format enables refinement against overlapping reflections. High-resolution data (>0.8 Å) and iterative least-squares cycles improve convergence .

Q. How do structural analogs like (E)-coniferyl alcohol inform biological activity studies of this compound?

Analogues with similar phenolic-propenyl motifs (e.g., (E)-coniferyl alcohol) exhibit antioxidant or antimicrobial properties. Comparative structure-activity relationship (SAR) studies using microbial assays (e.g., MIC determination) and radical scavenging (DPPH assay) highlight the role of substituents on bioactivity .

Methodological Tables

Table 1: Key Synthetic Routes for this compound Derivatives

MethodConditionsYield (%)Validation TechniquesReference
Claisen-SchmidtNaOH, ethanol, RT50-75¹H NMR, FT-IR, HRMS
Hydrogenation (Pd/C)H₂ (1 atm), MeOH, 25°C85-90GC-MS, TLC

Table 2: SHELXL Refinement Parameters for Twinned Crystals

ParameterValuePurpose
TWIN-1 0 0 0 -1 0 0 0 1Defines twin law (180° rotation)
BASF0.35Scales twin component intensity
HKLF 5YesProcesses twinned data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.